molecular formula C5H5F3N2O B1422362 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 628332-15-0

6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B1422362
CAS No.: 628332-15-0
M. Wt: 166.1 g/mol
InChI Key: IJGACGPBDXVCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C5H5F3N2O and its molecular weight is 166.1 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The trifluoromethyl group in the compound is known to enhance its binding affinity to certain biomolecules, making it a valuable tool in biochemical studies. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, influencing their activity and downstream effects.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By altering the activity of key proteins in this pathway, this compound can impact cell growth and survival. Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes involved in cellular metabolism and stress responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in downstream signaling events. These interactions can result in alterations in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Over time, this compound may undergo chemical degradation, leading to a decrease in its efficacy and potency . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell proliferation, apoptosis, and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular functions. Studies in animal models have identified threshold effects, where the compound’s impact shifts from beneficial to harmful. Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound can influence its overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can affect its overall efficacy and toxicity, as well as its ability to reach target sites and exert its biological effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity. For example, its presence in the mitochondria may affect mitochondrial function and energy metabolism, while its localization in the nucleus can impact gene expression and DNA repair processes. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Properties

IUPAC Name

3-(trifluoromethyl)-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGACGPBDXVCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678246
Record name 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628332-15-0
Record name 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.44 g (26.1 mmol) of tert-butyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate [CAS Reg. No. 87341-14-8] and 13.44 g (130.5 mmol) of hydrazine hydrochloride were stirred in 100 ml of glacial acetic acid at 118° C. for 2 hours. The reaction solution was then evaporated to dryness under reduced pressure. The residue obtained was taken up in 100 ml of water and made basic using potassium carbonate. The basic solution was subsequently extracted three times with dichloromethane. The combined organic phases were dried over magnesium sulfate, filtered and concentrated to dryness. The crude product was purified chromatographically on silica gel (mobile phase dichloromethane/methanol 50:1→10:1). This gave 2.65 g (15.95 mmol, 61% of theory) of the title compound.
Name
tert-butyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate
Quantity
8.44 g
Type
reactant
Reaction Step One
Quantity
13.44 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
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6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
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6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
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6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
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6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Reactant of Route 6
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.